molecular formula C10H17NO4 B13901016 Tert-butyl (3S)-3-methyl-5-oxo-morpholine-4-carboxylate

Tert-butyl (3S)-3-methyl-5-oxo-morpholine-4-carboxylate

Cat. No.: B13901016
M. Wt: 215.25 g/mol
InChI Key: CCYXBRSYGYWCTK-ZETCQYMHSA-N
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Description

Tert-butyl (3S)-3-methyl-5-oxo-morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl ester group, a methyl group, and a morpholine ring with a ketone functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-methyl-5-oxo-morpholine-4-carboxylate typically involves the reaction of tert-butyl chloroformate with (3S)-3-methyl-5-oxo-morpholine-4-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield .

Industrial Production Methods

Industrial production methods for tert-butyl esters often involve the use of flow microreactor systems. These systems allow for efficient and sustainable synthesis by enabling precise control over reaction conditions and minimizing waste . The use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a catalyst can also facilitate the production of tert-butyl esters from various starting materials .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-methyl-5-oxo-morpholine-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions produce alcohols. Substitution reactions can result in the formation of various substituted morpholine derivatives .

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-methyl-5-oxo-morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site of the target molecule, thereby affecting its activity. The pathways involved in these interactions depend on the specific biological or chemical context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl (3S)-3-methyl-5-oxo-morpholine-4-carboxylate include other tert-butyl esters and morpholine derivatives, such as:

  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • Tert-butyl (3S)-3-amino-5-methylhexanoate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

tert-butyl (3S)-3-methyl-5-oxomorpholine-4-carboxylate

InChI

InChI=1S/C10H17NO4/c1-7-5-14-6-8(12)11(7)9(13)15-10(2,3)4/h7H,5-6H2,1-4H3/t7-/m0/s1

InChI Key

CCYXBRSYGYWCTK-ZETCQYMHSA-N

Isomeric SMILES

C[C@H]1COCC(=O)N1C(=O)OC(C)(C)C

Canonical SMILES

CC1COCC(=O)N1C(=O)OC(C)(C)C

Origin of Product

United States

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